molecular formula C18H14BrNO3 B11333249 7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11333249
M. Wt: 372.2 g/mol
InChI Key: FPYFTBFIQZPIOA-UHFFFAOYSA-N
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Description

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxyphenyl group at the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the brominated benzoxepine with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Formation of substituted benzoxepines.

    Oxidation: Formation of benzoxepine oxides.

    Reduction: Formation of de-brominated benzoxepines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

7-bromo-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-22-16-5-3-15(4-6-16)20-18(21)12-8-9-23-17-7-2-14(19)11-13(17)10-12/h2-11H,1H3,(H,20,21)

InChI Key

FPYFTBFIQZPIOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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